3-Fluoro-5-methylpyridine-4-boronic acid
CAS No.: 1072952-44-3
Cat. No.: VC2904947
Molecular Formula: C6H7BFNO2
Molecular Weight: 154.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1072952-44-3 |
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Molecular Formula | C6H7BFNO2 |
Molecular Weight | 154.94 g/mol |
IUPAC Name | (3-fluoro-5-methylpyridin-4-yl)boronic acid |
Standard InChI | InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 |
Standard InChI Key | PEGYCPMGAITWDN-UHFFFAOYSA-N |
SMILES | B(C1=C(C=NC=C1C)F)(O)O |
Canonical SMILES | B(C1=C(C=NC=C1C)F)(O)O |
Introduction
Chemical Identity and Structural Properties
3-Fluoro-5-methylpyridine-4-boronic acid (CAS: 1072952-44-3) is an organoboron compound characterized by a pyridine ring with three key substituents: a boronic acid group at the fourth carbon, a fluorine atom at the third carbon, and a methyl group at the fifth carbon. This specific arrangement of functional groups creates a unique electronic and steric environment that influences its chemical behavior and applications.
The compound exhibits several important physical and chemical properties that define its utility in various research applications:
Property | Value/Description |
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CAS Number | 1072952-44-3 |
Molecular Formula | C6H7BFNO2 |
Molecular Weight | 154.94 g/mol |
IUPAC Name | (3-fluoro-5-methylpyridin-4-yl)boronic acid |
Structure | Pyridine ring with boronic acid at C-4, fluorine at C-3, methyl at C-5 |
InChI | InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 |
SMILES | FC1=CN=CC(=C1B(O)O)C |
The presence of the fluorine atom enhances the compound's metabolic stability and lipophilicity, while the methyl group affects steric hindrance and electronic properties, making it particularly valuable in medicinal chemistry applications . The boronic acid functional group is the primary reactive site, enabling various transformations, especially carbon-carbon bond formation reactions.
Synthesis Methods and Production
The synthesis of 3-Fluoro-5-methylpyridine-4-boronic acid typically involves sophisticated organic chemistry techniques, with several established methods available.
Miyaura Borylation
The most common synthetic route for this compound is the Miyaura borylation of 3-Fluoro-5-methylpyridine. This method utilizes bis(pinacolato)diboron as the boron source and a palladium catalyst under basic conditions. The reaction typically proceeds as follows:
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Starting Material: 3-Fluoro-5-methylpyridine
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Boron Source: Bis(pinacolato)diboron
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Catalyst: Palladium(II) acetate
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Base: Potassium carbonate
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Solvent: Tetrahydrofuran
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Conditions: Reflux for several hours
This approach offers good selectivity and yield, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
For industrial-scale production, continuous flow processes may be employed to enhance efficiency and yield. These methods often involve automated systems for reagent addition and temperature control to ensure consistent product quality and scalability. Additionally, alternative synthetic routes may utilize directed metallation followed by reaction with triisopropyl borate or other suitable boron sources, similar to methods described for related compounds .
The industrial production typically follows a general protocol:
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Reaction under inert gas environment (typically nitrogen)
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Precise temperature control (often at -78°C)
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Use of organolithium compounds (such as n-butyllithium)
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Addition of a borate ester
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Acid hydrolysis to generate the boronic acid
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Purification through appropriate solvent extraction and crystallization
Chemical Reactivity and Mechanistic Profile
The reactivity of 3-Fluoro-5-methylpyridine-4-boronic acid is primarily dominated by the boronic acid functional group, with important contributions from the pyridine ring and its substituents.
Suzuki-Miyaura Coupling Mechanism
The compound is particularly valuable in Suzuki-Miyaura coupling reactions, where it undergoes a sequence of transformations with aryl or vinyl halides in the presence of a palladium catalyst. The mechanism involves several key steps:
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Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
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Transmetalation: The boronic acid transfers its organic group to the palladium complex.
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Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
This reaction sequence makes 3-Fluoro-5-methylpyridine-4-boronic acid an essential building block for constructing complex molecular architectures in pharmaceutical synthesis and materials science.
Other Reactivity Patterns
Beyond cross-coupling reactions, this compound exhibits several other important reactivity patterns:
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Lewis Acid Character: The empty p-orbital on boron confers Lewis acidic properties.
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Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in certain reactions.
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Boronate Ester Formation: The boronic acid readily forms esters with diols, which can be leveraged in various applications.
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Coordination Chemistry: The compound can form coordination complexes through both the pyridine nitrogen and the boronic acid group.
Applications in Research and Industry
3-Fluoro-5-methylpyridine-4-boronic acid has found applications across multiple disciplines due to its unique structural features and reactivity profile.
Medicinal Chemistry Applications
The compound serves as a valuable building block in medicinal chemistry for several reasons :
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Pharmaceutical Intermediates: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
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Drug Discovery: Its unique electronic properties make it suitable for developing novel therapeutic agents.
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Fluorinated Pharmaceuticals: The fluorine substitution enhances metabolic stability and bioavailability of resulting drug candidates.
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Structure-Activity Relationship Studies: It enables systematic exploration of how structural modifications affect biological activity.
Materials Science Applications
In materials science, this compound contributes to several important areas:
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Organic Electronic Materials: Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Functional Polymers: It serves as a building block for specialty polymers with unique properties.
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Molecular Probes: The compound can be incorporated into molecular sensors and probes for various analytical applications.
Synthetic Organic Chemistry
As a synthetic tool, 3-Fluoro-5-methylpyridine-4-boronic acid enables:
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Carbon-Carbon Bond Formation: Essential for constructing complex molecular frameworks.
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Heterocycle Synthesis: Facilitates the construction of heterocyclic scaffolds found in natural products and pharmaceuticals.
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Catalyst Development: Can be used in the design of novel catalytic systems.
Comparison with Related Compounds
Understanding the unique properties of 3-Fluoro-5-methylpyridine-4-boronic acid is facilitated by comparing it with structurally similar compounds.
Structural Analogues Comparison
Compound | CAS Number | Key Structural Differences | Distinctive Properties |
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3-Fluoro-5-methylpyridine-4-boronic acid | 1072952-44-3 | Boronic acid at C-4, F at C-3, Me at C-5 | Balanced reactivity, useful in cross-coupling |
2-Fluoro-5-methylpyridine-3-boronic acid | 1072952-45-4 | F at C-2, boronic acid at C-3 | Different electronic distribution, altered reactivity |
2-Fluoro-4-methylpyridine-5-boronic acid | 1072944-18-3 | F at C-2, Me at C-4, boronic acid at C-5 | Different steric environment around boronic acid |
3-Fluoropyridine-4-boronic acid | 458532-97-3 | Lacks methyl group | Less lipophilic, different electronic properties |
5-Methylpyridine-3-boronic acid | 173999-18-3 | Lacks fluorine atom | Less metabolically stable, different reactivity |
This comparison highlights how subtle structural differences can lead to significant changes in reactivity, stability, and application profiles .
Structure-Property Relationships
The unique arrangement of substituents in 3-Fluoro-5-methylpyridine-4-boronic acid creates specific electronic and steric properties:
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The electron-withdrawing fluorine atom affects the electron distribution in the pyridine ring, influencing the reactivity of both the boronic acid group and the pyridine nitrogen.
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The methyl group introduces steric bulk and electron-donating effects that can influence regioselectivity in reactions.
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The positioning of the boronic acid at C-4 creates a distinctive reaction center that is valuable in specific synthetic applications.
Current Research and Future Directions
Recent Research Findings
Current research involving 3-Fluoro-5-methylpyridine-4-boronic acid focuses on several key areas:
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Cross-Coupling Optimization: Studies investigating optimal conditions for Suzuki-Miyaura coupling and other transformations using this compound.
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Medicinal Chemistry Applications: Research incorporating this building block into biologically active compounds.
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Green Chemistry Approaches: Development of more environmentally friendly synthetic methods for preparing and utilizing this compound.
Future Research Directions
The distinctive features of 3-Fluoro-5-methylpyridine-4-boronic acid suggest several promising directions for future research:
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Expanded Biological Activity Studies: Further investigation of antimicrobial, anticancer, and other biological activities.
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Novel Synthetic Applications: Development of new transformations that exploit the unique reactivity profile of this compound.
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Materials Science Integration: Exploration of applications in advanced materials, sensors, and electronic devices.
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Catalytic Systems: Investigation of this compound as a component in novel catalytic systems for organic synthesis.
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